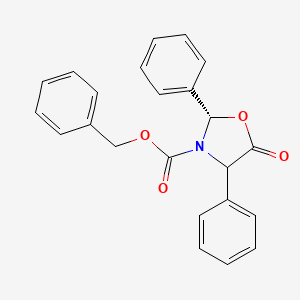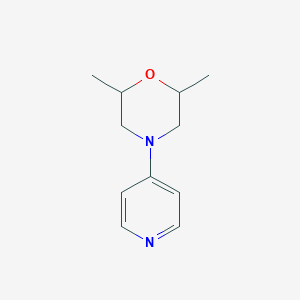
2,6-Dimethyl-4-(pyridin-4-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(pyridin-4-yl)morpholine: is a heterocyclic organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a pyridine ring at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylmorpholine with a pyridine derivative under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-4-(pyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(pyridin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may bind to active sites on enzymes, altering their activity and affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylmorpholine: Lacks the pyridine ring, making it less versatile in certain applications.
4-Morpholinopyridine: Similar structure but without the methyl groups at positions 2 and 6, which can affect its reactivity and properties.
Uniqueness: 2,6-Dimethyl-4-(pyridin-4-yl)morpholine is unique due to the presence of both the morpholine and pyridine rings, as well as the methyl groups at positions 2 and 6. These structural features contribute to its distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2,6-dimethyl-4-pyridin-4-ylmorpholine |
InChI |
InChI=1S/C11H16N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
OIYPHRUVZOVRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




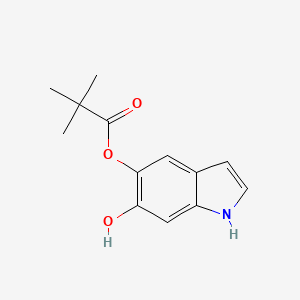
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
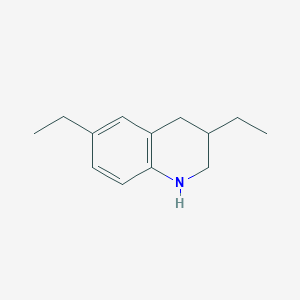
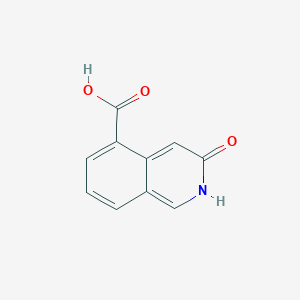

![1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12944491.png)
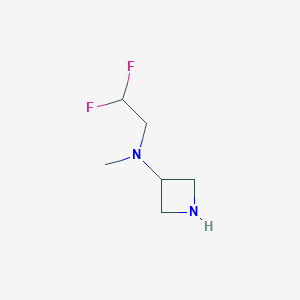
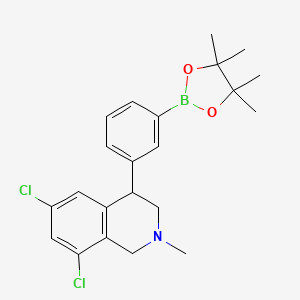
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
![Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12944536.png)
![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)
